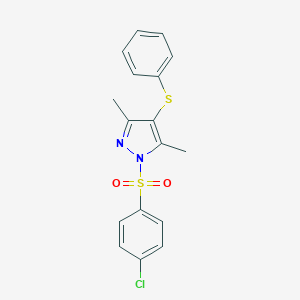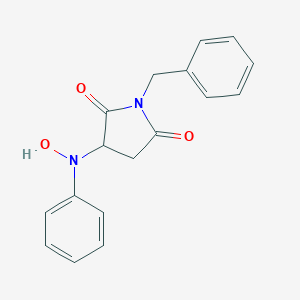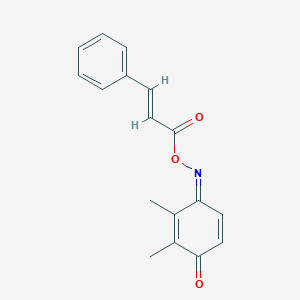
2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE is a complex organic compound that features a benzothiazole ring, a hydroxy group, a nitro-substituted phenyl ring, and an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde.
Nitration: Introduction of the nitro group to the phenyl ring using nitrating agents like nitric acid.
Acrylonitrile Addition: Formation of the acrylonitrile moiety through a Knoevenagel condensation reaction involving malononitrile and an aldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4.
Reduction: H2/Pd, Fe/HCl, SnCl2.
Substitution: Halogens (Cl2, Br2), sulfonating agents (SO3, H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Investigation of its potential as a pharmacophore in drug design, particularly for antimicrobial or anticancer agents.
Medicine
Drug Development: Exploration of its bioactivity and therapeutic potential.
Industry
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
2-Benzothiazol-2-yl-3-hydroxy-3-phenyl-acrylonitrile: Lacks the nitro group, which may affect its reactivity and applications.
2-Benzothiazol-2-yl-3-hydroxy-3-(4-nitro-phenyl)-acrylonitrile: Similar structure but with the nitro group in a different position, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the nitro group in the 3-position of the phenyl ring in 2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE may confer unique electronic and steric properties, influencing its reactivity and interactions in various applications.
特性
分子式 |
C16H9N3O3S |
|---|---|
分子量 |
323.3g/mol |
IUPAC名 |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9N3O3S/c17-9-12(16-18-13-6-1-2-7-14(13)23-16)15(20)10-4-3-5-11(8-10)19(21)22/h1-8,20H/b15-12- |
InChIキー |
UBAQSSOBPFLWII-QINSGFPZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC(=CC=C3)[N+](=O)[O-])\O)/C#N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC=C3)[N+](=O)[O-])O)C#N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC=C3)[N+](=O)[O-])O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B382193.png)
![3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382195.png)
![(5E)-3-[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl]-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B382196.png)
![5-benzylidene-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382199.png)

![2-Methyl-4-(naphthalen-1-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382201.png)
![4-(4-Bromophenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382203.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B382205.png)

![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate](/img/structure/B382210.png)
![[4-[4-[(2-Methyl-1-phenylbenzimidazol-5-yl)iminomethyl]phenyl]phenyl] acetate](/img/structure/B382211.png)


![5-(4-methoxybenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382215.png)
